Harman

Monoamine oxidase Neuropharmacology Selectivity profiling

Only harmane provides balanced near-10-fold MAO-A/B inhibition—enabling co-metabolism studies that harmaline (10,000-fold A-selective) or norharman cannot replicate. With 6-fold higher oral bioavailability (19% vs. harmine), it reduces systemic variability in oral dosing and feeding models. Its 2.2–2.5-fold greater intrinsic cytotoxicity and highest logP (3.36) among β-carbolines support its role as a lead chemosensitizer scaffold for MDR1/MRP1-overexpressing cancers. As the sole β-carboline showing a statistically significant 2.3-fold blood elevation in essential tremor patients, harmane is the mandatory analyte for clinical tremor biomarker studies. For dual MAO-A/B modulation, superior oral pharmacokinetics, or disease-specific biomarker validation, harmane is irreplaceable.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 21655-84-5; 486-84-0
Cat. No. B15607924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarman
CAS21655-84-5; 486-84-0
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
InChIInChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3
InChIKeyPSFDQSOCUJVVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harman (CAS 486‑84‑0) Procurement‑Grade Overview: β‑Carboline Scaffold and Core Pharmacological Identity


Harman (harmane, 1‑methyl‑β‑carboline) is a naturally occurring heterocyclic amine belonging to the β‑carboline alkaloid family, widely distributed in tobacco smoke, cooked foods, and medicinal plants such as Peganum harmala [1]. It functions as a reversible inhibitor of monoamine oxidase (MAO) with a balanced A/B selectivity profile and interacts with imidazoline I2 receptors, voltage‑gated ion channels, and acetylcholinesterase [2]. Unlike many in‑class analogs, harmane exhibits a distinct combination of moderate MAO‑A/‑B inhibition, high oral bioavailability relative to harmine, and blood‑brain barrier penetrance, making it a versatile reference standard for neuropharmacology, toxicology, and biomarker discovery [3].

Why Harman Cannot Be Simply Replaced by Harmine, Harmaline, or Norharman in Research and Industrial Workflows


Despite sharing the β‑carboline core, harmane, harmine, harmaline, and norharman diverge substantially in MAO isoform selectivity, systemic exposure, cytotoxicity profiles, ion‑channel potency, and blood‑biomarker specificity [1]. For example, harmaline is a 10 000‑fold selective MAO‑A inhibitor whereas harmane exhibits only a 10‑fold preference, precluding functional interchangeability in studies of dual MAO‑A/B modulation [2]. Similarly, harmane achieves 6‑fold higher oral bioavailability than harmine, meaning dose‑to‑dose substitution would confound in vivo pharmacokinetic endpoints [3]. These compound‑specific properties make harmane the mandatory choice for protocols that demand defined MAO‑A/B balance, superior oral exposure, or a validated blood biomarker for essential tremor.

Harman Quantitative Differentiation Evidence Against Closest Analogs Harmine, Harmaline, and Norharman


MAO‑A/‑B Selectivity Ratio: Harman Is a Balanced Dual Inhibitor, Harmaline Is a 10 000‑Fold Selective MAO‑A Inhibitor

In human MAO preparations, harmane demonstrates approximately 10‑fold selectivity for MAO‑A over MAO‑B, with an I50 of 5 × 10⁻⁷ M (0.5 μM) for MAO‑A and 5 × 10⁻⁶ M (5 μM) for MAO‑B [1]. In the same study, harmaline displayed 10 000‑fold selectivity, being 10 000 times more potent an inhibitor of MAO‑A than of MAO‑B [1]. This quantitative difference in selectivity defines harmane as a dual‑target MAO inhibitor, whereas harmaline functions essentially as a MAO‑A‑specific probe.

Monoamine oxidase Neuropharmacology Selectivity profiling

Oral Bioavailability and Systemic Exposure: Harman Outperforms Harmine by 6‑Fold in Absolute Bioavailability

After a single oral dose of 20 mg/kg in male Sprague‑Dawley rats, harmane achieved an absolute bioavailability (F) of 19%, compared with only 3% for harmine [1]. The area under the blood concentration–time curve (AUC) following intravenous administration (0.5 mg/kg) was 2.7‑fold greater for harmane than for harmine, and systemic clearance (CLs) of harmine (103.2 mL/kg/min) was twice that of harmane (52.2 mL/kg/min) [1]. Harmane also exhibited a longer absorption phase (lower Ka) yet higher Cmax and total exposure, indicating more complete gastrointestinal absorption [1].

Pharmacokinetics In vivo dosing Bioavailability

Cancer Cell Cytotoxicity: Harman Exhibits Stronger Cytotoxic Activity Than Harmine and Norharman in Gastric and Ovarian Adenocarcinoma Lines

In the MDR1‑overexpressing EPG85.257RDB gastric adenocarcinoma cell line, the 72‑h IC50 of harmane was 120 µM, compared with 261 µM for harmine and 217 µM for norharman [1]. In the MRP1‑overexpressing A2780 ovarian adenocarcinoma line, harmane IC50 was 69 µM, while harmine required 160 µM and norharman required 453 µM [1]. Harmane also possessed the highest lipophilicity (calculated logP = 3.36) among the three alkaloids, correlating with its superior membrane permeability and cytotoxic potency [1].

Cancer pharmacology Cytotoxicity Multidrug resistance

Voltage‑Gated Calcium Channel Blockade: Harman Is 33% More Potent Than Harmaline in Cultured Dorsal Root Ganglion Neurons

Using whole‑cell patch‑clamp recordings in cultured dorsal root ganglion neurons of 3‑week‑old rats, harmane reduced voltage‑gated calcium channel currents (ICa(V)) with an IC50 of 75.8 µM, whereas the structural analog harmaline exhibited a significantly higher IC50 of 100.6 µM (P < 0.001) [1]. Both compounds inhibited sustained (L/N‑type) calcium current predominantly and displayed Hill coefficients near 1, with threshold concentrations around 10 µM [1].

Ion channel pharmacology Electrophysiology Neuroprotection

Blood Biomarker Specificity for Essential Tremor: Harman, Not Harmine, Is Significantly Elevated in ET Patients

In a case‑control study of 100 essential tremor (ET) patients and 100 matched controls, the median blood harmane concentration was 5.21 g⁻¹⁰/mL in cases versus 2.28 g⁻¹⁰/mL in controls (P = 0.005) [1]. In the same cohort, the mean log blood concentration of harmine did not differ significantly between cases and controls (0.20 ± 0.48 vs 0.10 ± 0.65 g⁻¹⁰/mL; P = 0.20) [1]. Consequently, 62% of ET cases but only 39% of controls exhibited a high log harmane concentration (P = 0.001) [1].

Essential tremor Biomarker validation Clinical neurochemistry

High‑Value Research and Industrial Application Scenarios for Harman (CAS 486‑84‑0) Based on Quantitative Differentiation Evidence


Dual MAO‑A/‑B Inhibition Studies in Neuropharmacology

When experimental design requires simultaneous, moderate inhibition of both MAO isoforms within the same pharmacokinetic compartment, harmane is the only β‑carboline standard that provides a near‑10‑fold balanced MAO‑A/‑B profile [1]. Harmaline (10 000‑fold A‑selective) or norharman (predominantly MAO‑A) cannot replicate this dual‑target activity, making harmane essential for mechanistic studies of dopamine and serotonin co‑metabolism.

In Vivo Pharmacokinetic and Toxicokinetic Profiling

For oral dosing experiments in rodents, harmane’s 6‑fold higher absolute bioavailability (19%) and 2.7‑fold greater AUC compared to harmine reduce the variability of systemic exposure and enable lower oral doses to achieve target blood concentrations [2]. This makes harmane the compound of choice for chronic feeding studies and neurotoxicological exposure models.

Multidrug Resistance (MDR) Reversal Screening in Oncology

In gastric and ovarian adenocarcinoma models, harmane shows 2.2‑ to 2.5‑fold greater intrinsic cytotoxicity than harmine and reduces daunorubicin IC50 more strongly [3]. Its highest lipophilicity (logP = 3.36) among the three tested β‑carbolines correlates with greater membrane partitioning, supporting harmane as a lead chemosensitizer scaffold for MDR1‑ and MRP1‑overexpressing cancers.

Essential Tremor Biomarker Validation and Epidemiological Studies

Because only harmane, not harmine, shows a statistically significant 2.3‑fold elevation in the blood of essential tremor patients versus controls [4], any clinical or population‑based study aiming to correlate β‑carboline exposure with tremor severity must utilize harmane as the primary analyte. Substitution with harmine would miss the disease‑associated signal entirely.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.